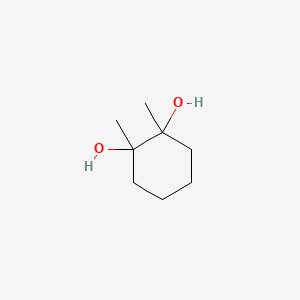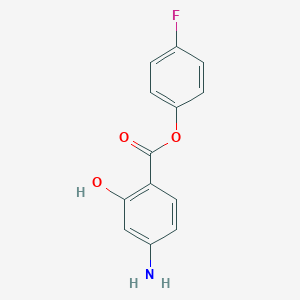![molecular formula C11H14N2O B14644718 3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile CAS No. 55383-76-1](/img/structure/B14644718.png)
3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)-4-methoxybenzylamine: is an organic compound that features a benzylamine structure with a cyanoethyl group and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-4-methoxybenzylamine typically involves the reaction of 4-methoxybenzylamine with acrylonitrile. This reaction is a type of Michael addition, where the nucleophilic amine group of 4-methoxybenzylamine attacks the electrophilic carbon-carbon double bond of acrylonitrile, resulting in the formation of the cyanoethyl group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include ethanol or methanol, and the reaction is often carried out at elevated temperatures to increase the reaction rate. Catalysts such as potassium carbonate can be used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-cyanoethyl)-4-methoxybenzylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-cyanoethyl)-4-methoxybenzylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, this compound can be used to study the effects of cyanoethyl and methoxy groups on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: N-(2-cyanoethyl)-4-methoxybenzylamine has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure allows for modifications that can lead to compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of N-(2-cyanoethyl)-4-methoxybenzylamine depends on its specific application. In general, the cyanoethyl group can participate in various chemical reactions, such as nucleophilic addition or substitution, which can modify the activity of the compound. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(2-cyanoethyl)-benzylamine: Lacks the methoxy group, which can result in different reactivity and applications.
4-methoxybenzylamine:
N-(2-cyanoethyl)-4-methylbenzylamine: Has a methyl group instead of a methoxy group, leading to variations in reactivity and applications.
Uniqueness: N-(2-cyanoethyl)-4-methoxybenzylamine is unique due to the presence of both the cyanoethyl and methoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
55383-76-1 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methylamino]propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-14-11-5-3-10(4-6-11)9-13-8-2-7-12/h3-6,13H,2,8-9H2,1H3 |
InChI-Schlüssel |
SANJDWHMRSDAFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


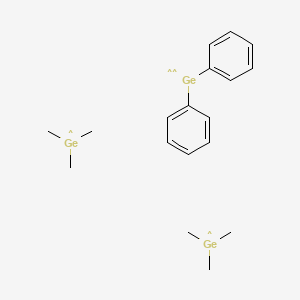

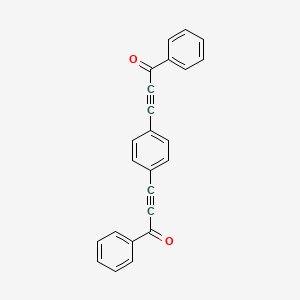



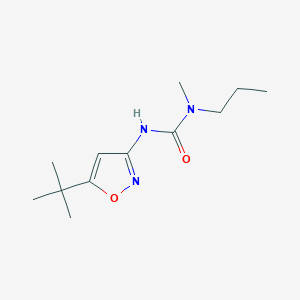
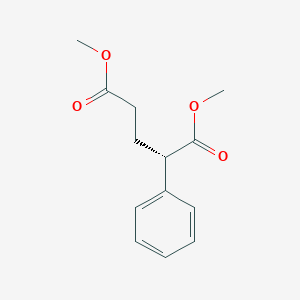


![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)

